molecular formula C14H9ClO4 B1416463 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid CAS No. 1181596-03-1

3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid

Cat. No.: B1416463
CAS No.: 1181596-03-1
M. Wt: 276.67 g/mol
InChI Key: NTLUFPJEGYDILE-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid (CAS 1260556-69-1) is a synthetic benzoic acid derivative that serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a benzoic acid core substituted with both a chlorophenyl group and a benzodioxole moiety, a privileged structure often associated with biological activity. Its primary research application is as a key building block for the synthesis of more complex molecules, particularly in the development of potential histone deacetylase (HDAC) inhibitors. Research indicates that derivatives of this acid have been designed and evaluated for their inhibitory activity against HDAC6, an enzyme target of significant interest for the treatment of neurodegenerative diseases, cancers, and other disorders. The presence of the benzodioxole group can contribute to the pharmacophore's ability to chelate zinc ions at the enzyme's active site. Researchers utilize this compound to explore structure-activity relationships and to create novel chemical entities for probing HDAC biology and for developing new therapeutic candidates. It is supplied as a high-purity solid for use in organic synthesis and biochemical assay development.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-11-3-1-9(14(16)17)5-10(11)8-2-4-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLUFPJEGYDILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653543
Record name 3-(2H-1,3-Benzodioxol-5-yl)-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181596-03-1
Record name 3-(2H-1,3-Benzodioxol-5-yl)-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview:
This approach involves the initial synthesis of a chlorobenzoic acid derivative, followed by regioselective introduction of the benzo[d]dioxol-5-yl group via electrophilic aromatic substitution or cross-coupling reactions.

Procedure Details:

  • Starting Material: 4-chlorobenzoic acid is used as the core scaffold.
  • Step 1: Activation of the benzo[d]dioxol-5-yl moiety, typically via formation of a suitable organometallic intermediate or halogenated derivative.
  • Step 2: Electrophilic substitution at the para position of the chlorobenzoic acid, facilitated by activating groups and controlled reaction conditions to ensure regioselectivity.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN).
  • Catalyst: Copper or palladium catalysts for cross-coupling, such as Pd(PPh₃)₄.
  • Temperature: 80–120°C, under inert atmosphere.

Research Findings:
This method yields high regioselectivity and purity, with yields around 70–85%, depending on reaction optimization. It is suitable for large-scale synthesis due to its robustness.

Hydroxylation and Dioxolane Formation Followed by Coupling

Method Overview:
This route involves synthesizing the benzo[d]dioxol-5-yl fragment separately, then coupling it to the chlorobenzoic acid core.

Procedure Details:

  • Step 1: Synthesis of benzo[d]dioxol-5-ol via hydroxylation of the corresponding methyl or methoxy precursor.
  • Step 2: Conversion of the hydroxyl group into a suitable leaving group (e.g., bromide or iodide).
  • Step 3: Nucleophilic substitution or Suzuki-Miyaura cross-coupling with a chlorobenzoic acid derivative bearing a boronic acid or ester group.

Reaction Conditions:

  • Solvent: Toluene or dioxane.
  • Catalyst: Pd(0) complexes for Suzuki coupling.
  • Temperature: 80–100°C, under inert atmosphere.

Research Findings:
This method provides high regioselectivity and functional group tolerance, with yields often exceeding 75%. It allows for modular synthesis of the target compound.

Multi-Step Synthesis via Chlorination and Dioxolane Derivatization

Method Overview:
A multi-step process starting from commercially available benzoic acid derivatives, involving chlorination, followed by formation of the dioxolane ring.

Procedure Details:

  • Step 1: Chlorination of benzoic acid to introduce the chlorine atom at the 4-position.
  • Step 2: Formation of the benzo[d]dioxol-5-yl group via condensation of catechol derivatives with aldehydes, followed by cyclization.
  • Step 3: Coupling of the chlorinated benzoic acid with the dioxolane fragment through esterification or amidation, depending on the desired linkage.

Reaction Conditions:

  • Chlorination: Using N-chlorosuccinimide (NCS) in acetic acid at 0–25°C.
  • Dioxolane formation: Acid catalysis with p-toluenesulfonic acid (p-TsOH).
  • Coupling: EDCI or DCC-mediated esterification.

Research Findings:
This approach offers good control over regioselectivity and functional group compatibility, with overall yields around 60–70%.

Data Table: Summary of Preparation Methods

Method Key Starting Materials Main Reactions Typical Yield Advantages Limitations
1. Aromatic substitution 4-chlorobenzoic acid, benzo[d]dioxol-5-yl derivatives Electrophilic aromatic substitution, cross-coupling 70–85% High regioselectivity, scalable Requires catalysts, inert atmosphere
2. Hydroxylation & coupling Precursors to benzo[d]dioxol-5-ol, boronic acids Hydroxylation, Suzuki coupling >75% Modular, functional group tolerant Multi-step process
3. Chlorination & derivatization Benzoic acid, catechol derivatives Chlorination, cyclization, esterification 60–70% Good regioselectivity, versatile Longer synthesis route

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole structures can inhibit tumor growth and induce apoptosis in cancer cells. The chlorobenzoic acid moiety enhances the compound's biological activity by participating in hydrogen bonding and π-π interactions with target proteins involved in cancer progression .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the benzo[d][1,3]dioxole ring may contribute to this activity by interfering with microbial cell wall synthesis or disrupting membrane integrity .

Pharmacological Studies
Pharmacological studies have indicated that derivatives of this compound can act as inhibitors of specific enzymes involved in metabolic pathways. For example, they may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways, suggesting a potential use in anti-inflammatory therapies .

Agricultural Science Applications

Herbicidal Activity
Research into the herbicidal properties of related compounds has shown promising results. Compounds containing similar structural motifs have been tested for their ability to inhibit weed growth without harming crops. The chlorobenzoic acid component is believed to interfere with plant growth regulators, providing a mechanism for selective herbicide action .

Plant Growth Regulation
Studies suggest that compounds like this compound could be used as growth regulators in agriculture. Their ability to modulate plant hormone activity may enhance crop yield and resilience under stress conditions .

Materials Science Applications

Polymer Chemistry
In materials science, the compound can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for modifications that can lead to materials with enhanced thermal stability or chemical resistance. Research has focused on incorporating such compounds into polymer matrices to improve mechanical properties and durability .

Nanotechnology
The unique structural features of this compound make it suitable for applications in nanotechnology. It can potentially be used to functionalize nanoparticles for targeted drug delivery systems or as a component in nanoscale devices due to its electronic properties .

Case Study 1: Antitumor Activity
A series of experiments conducted on cell lines representing different cancer types showed that modifications to the benzo[d][1,3]dioxole structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The study concluded that the compound's mechanism involves apoptosis induction via mitochondrial pathways .

Case Study 2: Herbicide Development
Field trials using formulations containing derivatives of this compound demonstrated effective weed control in maize crops without affecting crop yield. The results indicated a reduction in weed biomass by up to 70% compared to untreated controls .

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to these targets and modulate their activity, which can result in various biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives with Benzodioxole Substituents

3-(Benzo[d][1,3]dioxol-5-yl)benzoic Acid Derivatives
Compound Name Substituents Key Properties/Applications Reference
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid Difluoro, cyclopropane, pyridine Solid forms patented for drug development (Vertex Pharmaceuticals)
Benzo[d][1,3]dioxole-5-carboxylic acid (CAS 94-53-1) No chloro substituent Similarity score: 0.78; used as synthetic precursor

Key Differences: The target compound’s 4-chloro substituent enhances steric and electronic effects compared to non-halogenated analogs. Fluorinated derivatives (e.g., difluoro analogs) exhibit improved metabolic stability, as seen in patented drug candidates .

Coumarin Derivatives with Benzodioxole Groups

3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Compound 13)
  • Yield : 32%
  • Melting Point : 168–170°C (MeOH)
  • Key Data : IR (1,715 cm⁻¹, lactone C=O), MS m/z 266 (M⁺) .
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (Compound 14)
  • Yield : 55%
  • Melting Point : 127–129°C (MeOH)
  • Key Data : MS m/z 282 (M⁺) .

Comparison : The target compound lacks the lactone ring of coumarins but shares the benzodioxole moiety. Coumarins are often explored for fluorescence and antimicrobial activity, whereas benzoic acid derivatives are more commonly used as intermediates or enzyme inhibitors .

Quinoline and HDAC6 Inhibitor Derivatives

2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid (C1)
  • Yield : 68%
  • Application : Tubulin inhibitor with structural optimization for binding to the colchicine site .
2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-iodobenzoic acid (Compound 12)
  • Synthesis: From 2-(benzodioxol-5-yl)acetyl chloride and 2-amino-5-iodobenzoic acid.
  • Application: Intermediate for HDAC6 inhibitors; non-crystalline solid .

Comparison: The target compound’s 4-chloro group may influence electronic properties differently than the iodine in Compound 12 or the methoxy group in C1. Quinoline derivatives often exhibit enhanced planar rigidity, improving target binding .

Natural Product Analogs

3-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxy-6-(3-methylbut-2-enyl)-4H-chromen-4-one
  • Source : Isolated from Mao Guo Yu Teng (a traditional Chinese medicinal plant).
  • Activity : Anticancer screening against HeLa cells (IC₅₀ = 7.49 μM for a related resveratrol derivative) .

Comparison : Natural flavones often feature prenyl or methoxy groups, enhancing bioavailability. Synthetic benzoic acid derivatives prioritize structural simplicity for scalable synthesis .

Boronic Acid and Propanoic Acid Derivatives

Benzo[d][1,3]dioxol-5-ylboronic acid (CAS 94839-07-3)
  • Application : Suzuki-Miyaura cross-coupling intermediate .
3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid
  • Synthesis : HATU/DIPEA-mediated coupling; purity >95% .

Comparison: The target compound’s benzoic acid scaffold offers direct conjugation to pharmacophores, unlike boronic acids (used in bioconjugation) or propanoic acids (flexible linkers) .

Biological Activity

3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid is a compound belonging to the class of benzodioxole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and insecticidal activities.

Chemical Structure

The structure of this compound features a benzodioxole moiety and a chlorobenzoic acid group, which are crucial for its biological activities. The presence of the chlorine atom and the dioxole ring can influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds containing the benzodioxole structure have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives similar to this compound exhibited potent activity against Hep3B liver cancer cells. The IC50 values for these compounds ranged from 3.94 mM to 9.12 mM, indicating varying degrees of effectiveness in inhibiting cell proliferation .

Table 1: Cytotoxicity of Benzodioxole Derivatives Against Hep3B Cells

CompoundIC50 (mM)Remarks
2a3.94Strong cytotoxicity
2b9.12Moderate cytotoxicity
DoxorubicinReferenceStandard control

In addition to direct cytotoxicity, some studies suggest that these compounds may induce cell cycle arrest in cancer cells. For example, compound 2a was observed to significantly decrease the fraction of cells in the G1 phase and alter the S phase distribution, indicating its potential as a cell cycle inhibitor .

Insecticidal Activity

The larvicidal activity of benzodioxole derivatives has also been explored, particularly against Aedes aegypti mosquitoes, which are vectors for several viral diseases. A study synthesized various benzodioxole acids and assessed their effectiveness as insecticides. Although specific data on this compound was not highlighted, related compounds showed promising results with LC50 values around 28.9 μM after 24 hours of exposure .

Table 2: Larvicidal Activity Against Aedes aegypti

CompoundLC50 (μM)Remarks
Compound A28.9Effective larvicide
Temephos (Control)<10.94Standard insecticide

The mechanisms by which these compounds exert their biological effects are still under investigation. For anticancer properties, it is hypothesized that the benzodioxole moiety may interact with cellular targets involved in proliferation and apoptosis pathways. Insecticidal activity may involve disruption of neurotransmission or other metabolic processes essential for mosquito survival.

Case Studies

  • Anticancer Study : A recent study evaluated a series of benzodioxole derivatives for their anticancer activity against Hep3B cells. Among them, compound 2a demonstrated significant cytotoxicity and induced cell cycle arrest at the G2-M phase .
  • Insecticide Evaluation : In an evaluation of larvicidal properties against Aedes aegypti, several benzodioxole derivatives were synthesized and tested for their effectiveness compared to traditional insecticides like temephos .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via multi-step reactions, often involving coupling of benzo[d][1,3]dioxole derivatives with chlorinated benzoic acid precursors. Key steps include:

  • Chlorination : Use of FeCl₃ as a catalyst under controlled temperature (e.g., 60–80°C) to introduce the chloro group at the 4-position of the benzoic acid scaffold .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the benzo[d][1,3]dioxol-5-yl moiety. Optimize solvent systems (e.g., dioxane/water mixtures) and ligand choices (e.g., XPhos) to enhance regioselectivity .
  • Purification : Silica gel chromatography or recrystallization to isolate the product.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., chloro at C4, benzo[d][1,3]dioxole at C3). Key diagnostic peaks include aromatic protons in the δ 6.8–7.5 ppm range and methylenedioxy protons at δ 5.9–6.1 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₁₄H₉ClO₄) and detect isotopic patterns for chlorine .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure the compound’s stability?

  • Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent degradation via hydrolysis or photolysis. Periodic stability testing via HPLC is advised to monitor purity over time .

Advanced Research Questions

Q. How does the chloro substituent at the 4-position influence the compound’s pharmacological activity compared to other derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Compare bioactivity (e.g., enzyme inhibition, receptor binding) of 4-chloro derivatives with analogs bearing electron-donating groups (e.g., methoxy). For example, the chloro group enhances electrophilicity, improving interactions with hydrophobic enzyme pockets (e.g., HDAC6 inhibition) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like uPAR or HDAC6. The chloro group’s electronegativity may stabilize π-π interactions in enzyme active sites .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., 3-(benzo[d][1,3]dioxol-5-yl)benzaldehyde) to assign ambiguous peaks .
  • 2D NMR techniques : Use HSQC and HMBC to correlate proton-carbon connectivity, especially for overlapping aromatic signals .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in complex spectra .

Q. How can computational methods guide the design of analogs with improved metabolic stability?

  • Methodology :

  • Metabolite prediction : Use software like MetaPrint2D to identify vulnerable sites (e.g., methylenedioxy group prone to CYP450 oxidation).
  • Bioisosteric replacement : Substitute the benzo[d][1,3]dioxole moiety with a trifluoromethyl group to reduce oxidative metabolism while retaining steric bulk .
  • MD simulations : Assess conformational flexibility to optimize pharmacokinetic properties (e.g., logP, solubility) .

Q. What experimental approaches validate the compound’s role as a selective enzyme inhibitor?

  • Methodology :

  • Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., HDAC6) vs. off-target isoforms (e.g., HDAC1) using fluorogenic substrates .
  • Cell-based assays : Quantify anti-invasive effects in cancer models (e.g., MDA-MB-231 breast cancer cells) via transwell migration assays. Compare results with known inhibitors to confirm selectivity .
  • Kinetic studies : Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid

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